2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid
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Overview
Description
2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a butanoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridin-3-yl)acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a butanoic acid moiety.
6-Chloropyridine-3-boronic acid: This compound features a boronic acid group instead of a butanoic acid moiety.
Uniqueness
2-(6-Chloropyridin-3-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern and the presence of both a pyridine ring and a butanoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)9(10(13)14)7-3-4-8(11)12-5-7/h3-6,9H,1-2H3,(H,13,14) |
InChI Key |
CKLPLNNQQBSWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CN=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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